molecular formula C21H20N6OS2 B2799904 N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921859-44-1

N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2799904
CAS No.: 921859-44-1
M. Wt: 436.55
InChI Key: NSELTDUYTVGKCZ-UHFFFAOYSA-N
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Description

N-(6-Methylbenzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a hybrid heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 6, linked via a thioacetamide bridge to an imidazo-triazole scaffold bearing a p-tolyl substituent. This structural framework is designed to optimize interactions with biological targets such as kinases (e.g., VEGFR-2, BRAF) by combining the hydrophobic benzothiazole moiety with hydrogen-bonding capabilities of the triazole and acetamide groups .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS2/c1-13-3-6-15(7-4-13)26-9-10-27-20(26)24-25-21(27)29-12-18(28)23-19-22-16-8-5-14(2)11-17(16)30-19/h3-8,11H,9-10,12H2,1-2H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSELTDUYTVGKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NC5=C(S4)C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N6OS2C_{20}H_{18}N_{6}OS_{2}, with a molecular weight of 422.5 g/mol. It features a benzo[d]thiazole ring and an imidazo[2,1-c][1,2,4]triazole moiety connected by a thioacetamide group. This structural complexity contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate biochemical pathways by binding to specific proteins or enzymes. For instance, compounds with similar structures have shown efficacy in inhibiting key kinases involved in cancer progression and microbial resistance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[2,1-c][1,2,4]triazole derivatives. For example:

  • EGFR Inhibition : Compounds derived from similar frameworks have demonstrated potent inhibitory activity against epidermal growth factor receptor (EGFR), with IC50 values ranging from 10.74 µM to 76.33 µM against various cancer cell lines such as A549 (lung), MCF7 (breast), and HCT116 (colorectal) .
  • Mechanistic Insights : The anticancer effects are often linked to the compounds' ability to disrupt cell signaling pathways that promote tumor growth and survival .

Antimicrobial Activity

The compound's thiazole component suggests potential antimicrobial properties:

  • In Vitro Studies : Similar benzothiazole derivatives have exhibited moderate to good activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effective suppression of bacterial growth .
  • Broader Spectrum : Research indicates that thiazole derivatives can also target Gram-positive and Gram-negative bacteria effectively .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of compounds similar to this compound:

StudyCompound TestedBiological ActivityIC50/MIC Values
Imidazo[2,1-c][1,2,4]triazole derivativesEGFR inhibition10.74 - 76.33 µM
Benzothiazole analoguesAnti-tubercular activityMIC = 25–50 μg/mL
Benzothiazoles with thiadiazoleKinase inhibition (BRAF V600E)IC50 = 0.17 - 0.19 µM

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies have indicated that derivatives of thiazole, including those similar to N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, exhibit potent antimicrobial properties. Research on thiazole derivatives has shown effectiveness against various bacterial strains and fungi. The presence of electron-withdrawing groups enhances their activity by improving solubility and bioavailability .

2. Anticancer Properties
Thiazole derivatives have been explored for their anticancer potential. The compound may share similar properties due to its thiazole moiety. Studies have shown that modifications to the thiazole ring can lead to compounds with significant cytotoxic effects against cancer cell lines while maintaining low toxicity to normal cells . This is particularly relevant in the development of targeted cancer therapies.

3. Antimalarial Activity
The compound's structure suggests potential antimalarial activity. Thiazole derivatives have been investigated for their ability to combat Plasmodium falciparum, the parasite responsible for malaria. Research indicates that specific modifications to the thiazole ring can enhance efficacy against this parasite while minimizing cytotoxic effects on human cells .

Organic Electronics Applications

1. OLED Materials
Thiazole derivatives are gaining attention in the field of organic electronics, particularly as components in organic light-emitting diodes (OLEDs). The unique electronic properties of thiazoles allow for their use as electron transport materials and emitters in OLED devices. The incorporation of compounds like this compound can potentially improve device efficiency and stability due to their favorable energy levels and charge transport characteristics .

Synthesis and Structural Insights

The synthesis of this compound involves several steps which include the formation of the thiazole ring and subsequent functionalization with the imidazotriazole moiety. Detailed synthetic pathways can be found in literature focusing on similar compounds .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityThiazole derivatives showed effective inhibition against E. coli and S. aureus strains.
Study 2Anticancer PropertiesSpecific thiazole modifications resulted in enhanced cytotoxicity against breast cancer cell lines.
Study 3OLED ApplicationsCompounds demonstrated improved efficiency in OLED devices compared to traditional materials.

Chemical Reactions Analysis

Thioether Linkage Reactivity

The thioether (-S-) bridge between the imidazo-triazol and acetamide moieties is a key reactive site.

Reaction TypeConditionsProduct(s)Stability Implications
OxidationH<sub>2</sub>O<sub>2</sub>, RTSulfoxide (-SO-)Increased polarity
mCPBA, 0°CSulfone (-SO<sub>2</sub>-)Reduced metabolic clearance
  • Mechanistic Insight : Sulfur’s lone pairs facilitate oxidation to sulfoxide/sulfone, altering solubility and bioavailability.

Acetamide Hydrolysis

The acetamide group (-NHC(O)CH<sub>3</sub>) undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductNotes
Acidic (HCl, Δ)6M HCl, reflux2-((7-(p-tolyl)imidazo-triazol-3-yl)thio)acetic acid + 6-methylbenzothiazol-2-amineAmide cleavage
Basic (NaOH, Δ)2M NaOH, ethanol/waterSodium salt of acetic acid derivativeEnhanced water solubility
  • Kinetics : Hydrolysis rates depend on steric hindrance from the adjacent benzothiazole and imidazo-triazol groups .

Benzothiazole Electrophilic Substitution

The 6-methylbenzothiazole moiety directs electrophiles to specific positions:

ReactionReagentsPositionProduct
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°CC-5 or C-7Nitro-substituted benzothiazole
HalogenationBr<sub>2</sub>, FeCl<sub>3</sub>C-4Brominated derivative
  • Directing Effects : The methyl group at C-6 and sulfur atom influence regioselectivity .

Imidazo[2,1-c] triazol Ring Interactions

The fused imidazo-triazol system participates in coordination and ring-opening reactions:

Reaction TypeConditionsOutcomeApplication
Metal CoordinationCu(II), DMSOStable Cu(II) complexCatalytic studies
Acidic Ring OpeningHCl (conc.), ΔCleavage to thiol and amine fragmentsDegradation pathway analysis
  • Triazole Reactivity : The 1,2,4-triazol subunit may act as a hydrogen bond acceptor, influencing enzyme inhibition .

Thiol-Disulfide Exchange

The thioacetamide’s sulfur can engage in redox-mediated disulfide bond formation:

ConditionsReagentsProductBiological Relevance
Oxidative couplingI<sub>2</sub>, basic pHHomodimeric disulfideProdrug potential

Key Stability Considerations:

  • pH Sensitivity : The compound degrades rapidly under strongly acidic (pH < 2) or alkaline (pH > 10) conditions due to simultaneous hydrolysis of acetamide and triazol rings .

  • Thermal Stability : Decomposition observed above 150°C, with exothermic peaks in DSC correlating to sulfur oxidation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Benzothiazole Substituent Heterocyclic Side Chain Key Modifications Reference
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) 6-Methyl 1,3,4-Thiadiazole with phenylureido Thiadiazole instead of imidazo-triazole
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) 6-Nitro 1,3,4-Thiadiazole with phenylureido Nitro group enhances electrophilicity
N-(5,6-Methylenedioxybenzothiazol-2-yl)-2-((pyrimidin-2-yl)thio)acetamide (3g) 5,6-Methylenedioxy Pyrimidine-thioether Methylenedioxy improves solubility

Kinase Inhibition

  • VEGFR-2 Inhibition :
    • Compound 4g (): IC₅₀ = 0.14 µM, surpassing reference drug sorafenib (IC₅₀ = 0.19 µM). The 6-methyl group enhances hydrophobic interactions with the kinase pocket .
    • Compound 6d (): IC₅₀ = 0.18 µM. The 6-nitro group increases electrophilicity but may reduce metabolic stability compared to methyl .

Antiproliferative Activity

  • Cytotoxicity (MTT Assay): Compound 4g: CC₅₀ = 12.5 µM (MT-4 cells), indicating selective toxicity toward cancer cells . Compound 6d: CC₅₀ = 8.3 µM, but higher cytotoxicity to normal cells limits therapeutic index .

Table 2: Comparative Bioactivity Data

Compound Target Kinase (IC₅₀, µM) Cytotoxicity (CC₅₀, µM) Selectivity Index (SI) Reference
4g VEGFR-2: 0.14 12.5 89.3
6d VEGFR-2: 0.18 8.3 46.1
3g N/A N/A N/A

Pharmacokinetic and Physicochemical Properties

  • LogP Values :
    • Compound 4g : LogP = 3.2 (moderate lipophilicity, favorable for oral absorption) .
    • Compound 6d : LogP = 2.9 (lower lipophilicity due to nitro group) .
  • Metabolic Stability : Methyl substituents (e.g., in 4g ) improve resistance to oxidative metabolism compared to nitro derivatives .

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound?

The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key steps include:

  • Coupling reactions : Thiol-ene "click" chemistry or nucleophilic substitution to attach the thioacetamide moiety to the imidazotriazole core .
  • Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C improve yield by minimizing side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the pure compound, as impurities from unreacted intermediates (e.g., 6-methylbenzo[d]thiazol-2-amine) can persist .

Q. How is the structural integrity of the compound validated post-synthesis?

Advanced spectroscopic techniques are employed:

  • NMR : 1H^1H NMR shows characteristic peaks: δ 2.4 ppm (methyl group on benzo[d]thiazole), δ 7.1–7.8 ppm (aromatic protons from p-tolyl and imidazotriazole). 13C^{13}C NMR confirms carbonyl (C=O) at ~170 ppm .
  • Mass spectrometry : High-resolution GC-MS matches the molecular ion peak (e.g., m/z 456.44 for derivative 4g) with theoretical values .
  • X-ray crystallography : Resolves stereochemical ambiguities in the imidazotriazole core, confirming non-planar conformations .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in antiproliferative or kinase-inhibition activity (e.g., 4g vs. 4h derivatives) arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., 4-Cl in 4j) enhance VEGFR-2 inhibition (IC50_{50} = 0.89 µM) compared to electron-donating groups (4-OCH3_3 in 4i, IC50_{50} = 1.2 µM) .
  • Assay variability : Standardize protocols (e.g., MTT vs. SRB assays) and include positive controls (e.g., sorafenib for kinase inhibition) to normalize data .
  • Computational validation : Molecular docking identifies key interactions (e.g., hydrogen bonding with BRAF kinase’s Glu501) to rationalize activity trends .

Q. How can the compound’s mechanism of action be elucidated in cancer models?

Mechanistic studies should integrate:

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., VEGFR-2, BRAF) using fluorescence-based assays to identify primary targets .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays confirm pro-apoptotic effects in HeLa or MCF-7 cells .
  • Transcriptomic analysis : RNA-seq reveals downstream pathways (e.g., MAPK/ERK suppression) after 24-hour exposure to the compound .

Q. What methodologies optimize the compound’s pharmacokinetic properties?

Address poor solubility (<10 µg/mL in PBS) and metabolic stability via:

  • Prodrug design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
  • Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., demethylation of the p-tolyl group) using human liver microsomes .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability in murine models .

Data Contradiction Analysis

Q. Why do cytotoxicity results vary between in vitro and in vivo studies?

  • In vitro limitations : 2D cell cultures lack tumor microenvironment complexity (e.g., hypoxia), overestimating IC50_{50} values .
  • In vivo metabolism : Rapid glucuronidation of the thioacetamide moiety in mice reduces plasma exposure (t1/2_{1/2} <2 hours) .
  • Dosing regimen : Suboptimal schedules (e.g., single-dose vs. repeated dosing) fail to account for cumulative effects .

Q. How to reconcile conflicting SAR data for imidazotriazole derivatives?

Structure-activity relationship (SAR) inconsistencies arise from:

  • Conformational flexibility : The dihydroimidazotriazole core adopts multiple tautomeric states, altering binding modes .
  • Assay conditions : Varying ATP concentrations (1–10 µM) in kinase assays skew inhibition potency .
  • Crystallographic validation : Co-crystal structures with target proteins (e.g., VEGFR-2) resolve ambiguities in substituent orientation .

Methodological Recommendations

Q. What experimental designs enhance reproducibility in synthesis?

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent ratio, reaction time) and minimize batch-to-batch variability .
  • In-line analytics : Implement HPLC-MS monitoring for real-time reaction tracking .
  • Scale-up protocols : Maintain Reynolds number consistency during transition from batch to flow chemistry to preserve yield .

Q. Which in silico tools predict off-target interactions?

  • Molecular docking (AutoDock Vina) : Screen against the PDBe-KB database to identify off-target kinases .
  • QSAR models : Train on datasets (e.g., ChEMBL) to predict ADMET properties and hERG liability .
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding entropy .

Tables

Table 1. Key spectroscopic data for derivatives

DerivativeMolecular Weight (Calc.)1H^1H NMR (δ, ppm)IC50_{50} (VEGFR-2, µM)
4g456.562.41 (s, 3H, CH3_3)0.95 ± 0.12
4h470.592.38 (s, 3H, CH3_3)1.10 ± 0.15
4j491.017.32 (d, J=8.4 Hz, 2H)0.89 ± 0.09

Table 2. Comparison of synthetic yields under varying conditions

ConditionYield (%)Purity (%)
DMF, 70°C, 12h6898
THF, reflux, 24h4285
Flow chemistry, 50°C7599

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